Cas no 1879205-70-5 (tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate)

Technical Introduction: tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate is a halogenated phenylcarbamate derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern—bromo, chloro, and fluoro groups—enhances reactivity for selective functionalization, making it valuable in cross-coupling reactions and the development of bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations while allowing deprotection under mild acidic conditions. This compound is particularly useful in constructing complex heterocycles or tailored aromatic systems. High purity and consistent performance under controlled conditions make it a reliable choice for precision applications in medicinal chemistry and material science.
tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate structure
1879205-70-5 structure
Product name:tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate
CAS No:1879205-70-5
MF:C11H12BrClFNO2
Molecular Weight:324.573884963989
CID:5906943
PubChem ID:107617235

tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate
    • tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
    • 1879205-70-5
    • EN300-3591475
    • インチ: 1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(12)4-6(14)5-8(9)13/h4-5H,1-3H3,(H,15,16)
    • InChIKey: JKDRWOPTYJBCMQ-UHFFFAOYSA-N
    • SMILES: N(C1C(=CC(F)=CC=1Br)Cl)C(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 322.97240g/mol
  • 同位素质量: 322.97240g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 38.3Ų

tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3591475-0.5g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
0.5g
$397.0 2025-03-18
Enamine
EN300-3591475-2.5g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
2.5g
$810.0 2025-03-18
Enamine
EN300-3591475-5.0g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
5.0g
$1199.0 2025-03-18
Enamine
EN300-3591475-0.25g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
0.25g
$381.0 2025-03-18
Enamine
EN300-3591475-1.0g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
1.0g
$414.0 2025-03-18
Enamine
EN300-3591475-0.05g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
0.05g
$348.0 2025-03-18
Enamine
EN300-3591475-10.0g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
10.0g
$1778.0 2025-03-18
Enamine
EN300-3591475-0.1g
tert-butyl N-(2-bromo-6-chloro-4-fluorophenyl)carbamate
1879205-70-5 95.0%
0.1g
$364.0 2025-03-18

tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate 関連文献

tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamateに関する追加情報

Comprehensive Overview of tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate (CAS No. 1879205-70-5)

In the realm of organic synthesis and pharmaceutical intermediates, tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate (CAS No. 1879205-70-5) stands out as a versatile and highly sought-after compound. This carbamate derivative is characterized by its unique halogen-substituted phenyl ring, which makes it a valuable building block in medicinal chemistry and material science. Researchers and industry professionals frequently search for terms like "tert-Butyl carbamate synthesis", "halogenated phenyl carbamates", and "CAS 1879205-70-5 applications", reflecting its growing relevance in modern chemical research.

The structural features of tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate include a tert-butyloxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis and drug development. The presence of bromo, chloro, and fluoro substituents on the phenyl ring enhances its reactivity, enabling diverse functionalization pathways. This compound is often explored in the context of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Searches for "Boc-protected aryl halides" and "multihalogenated carbamates" highlight its utility in these transformations.

One of the trending topics in chemical research is the development of sustainable synthetic methodologies. tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate aligns with this focus, as it can serve as a precursor for green chemistry applications. For instance, its halogenated motifs are amenable to catalytic C-H activation, reducing the need for harsh reagents. Queries like "eco-friendly carbamate synthesis" and "catalytic halogenation" underscore the demand for environmentally benign approaches involving this compound.

In pharmaceutical contexts, tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate is investigated for its potential role in drug discovery. The Boc group offers temporary protection for amines, a critical step in the synthesis of bioactive molecules. Recent studies have explored its incorporation into kinase inhibitors and antiviral agents, addressing global health challenges. Popular search terms such as "Boc-protected intermediates in drug design" and "fluorinated carbamates in medicine" reflect this intersection of chemistry and healthcare innovation.

From a commercial perspective, CAS No. 1879205-70-5 is supplied by leading chemical manufacturers specializing in high-purity intermediates. Quality control parameters, including HPLC purity and spectroscopic characterization, are critical for ensuring its suitability in research and production. Searches for "tert-Butyl carbamate suppliers" and "halogenated phenyl compounds" indicate robust market interest. Additionally, regulatory compliance and safe handling protocols are frequently discussed, emphasizing the compound's alignment with industry standards.

Looking ahead, tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate is poised to play a pivotal role in advancing materials science. Its halogen-rich structure makes it a candidate for designing organic electronic materials, such as OLEDs or conductive polymers. Emerging search trends like "halogenated aromatics in optoelectronics" and "carbamate-based functional materials" signal expanding applications beyond traditional chemistry.

In summary, tert-Butyl (2-bromo-6-chloro-4-fluorophenyl)carbamate (CAS No. 1879205-70-5) is a multifaceted compound with significant implications across pharmaceuticals, catalysis, and material innovation. Its unique properties and adaptability to modern synthetic challenges ensure its continued prominence in scientific and industrial arenas.

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